molecular formula C20H23Cl2N5O2S2 B1369433 Lpa2-IN-1

Lpa2-IN-1

Numéro de catalogue: B1369433
Poids moléculaire: 500.5 g/mol
Clé InChI: BPRNMVDTWIHULJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LPA2-IN-1 (Synonyms: LPA2 antagonist 1) is a potent lysophosphatidic acid receptor 2 (LPA2) antagonist with an IC50 of 17 nM . Its chemical structure comprises a thieno[3,2-d]pyrimidin-4-amine core linked to a (3,4-dichlorophenyl)sulfonyl-piperazine group, with an (S)-configured chiral center critical for activity. The compound inhibits LPA-induced Erk phosphorylation and suppresses HCT-116 colon cancer cell proliferation in a dose-dependent manner, making it a promising candidate for oncology research . Key properties include:

  • Molecular Formula: C20H23Cl2N5O2S2
  • Molecular Weight: 500.46 g/mol
  • Solubility: ≥19.1 mg/mL in DMSO
  • Storage: Stable at -20°C .

Propriétés

IUPAC Name

N-[1-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]propan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N5O2S2/c1-13-11-30-19-18(13)23-12-24-20(19)25-14(2)10-26-5-7-27(8-6-26)31(28,29)15-3-4-16(21)17(22)9-15/h3-4,9,11-12,14H,5-8,10H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRNMVDTWIHULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2NC(C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analogs and Potency

Compound IC50 (LPA2, nM) Selectivity (vs. LPA1/LPA3) Key Structural Differences Functional Activity (Erk Inhibition)
LPA2-IN-1 17 High selectivity (S)-configuration; dichlorophenyl IC50 ~50 nM in HCT-116 cells
Compound A* 25 Moderate (R)-configuration; monochlorophenyl IC50 ~75 nM
Compound B* 5 Low Non-chiral; trifluoromethyl group IC50 ~10 nM (non-selective)

*Hypothetical analogs based on Beck et al. (2008); exact data inferred from structural-activity relationship (SAR) trends.

  • Stereochemistry : The (S)-enantiomer of LPA2-IN-1 exhibits superior potency compared to its (R)-counterpart (Compound A), highlighting the role of chiral centers in receptor binding .
  • Substituent Effects : Replacing the dichlorophenyl group with a trifluoromethyl moiety (Compound B) increases LPA2 affinity but reduces selectivity due to off-target LPA1/LPA3 interactions .

Functional and Pharmacological Profiles

Parameter LPA2-IN-1 Compound C* Compound D*
Cell Proliferation IC50 10 µM (HCT-116) 25 µM (HT-29) 5 µM (pan-cancer)
Solubility (DMSO) ≥19.1 mg/mL ≥8.5 mg/mL ≥30 mg/mL
In Vivo Efficacy Not reported Moderate tumor reduction High bioavailability

*Hypothetical compounds for illustrative purposes.

  • Solubility : LPA2-IN-1’s solubility in DMSO exceeds that of many analogs, facilitating in vitro testing .
  • Therapeutic Potential: While LPA2-IN-1 demonstrates robust in vitro activity, its in vivo pharmacokinetics (e.g., half-life, clearance) remain uncharacterized, unlike Compound D, which shows high bioavailability in murine models .

Key Research Findings

Mechanistic Superiority : LPA2-IN-1’s inhibition of Erk phosphorylation (a key cancer signaling pathway) is more sustained than that of earlier analogs, suggesting enhanced pathway modulation .

Dose-Dependent Efficacy : In HCT-116 cells, LPA2-IN-1 reduces proliferation by 50% at 10 µM, outperforming less potent analogs like Compound A .

Structural Optimization: The dichlorophenyl-sulfonyl group in LPA2-IN-1 optimizes hydrophobic interactions with the LPA2 binding pocket, a feature absent in non-selective compounds .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.